BRPF1 Bromodomain Engagement: Comparative Binding Affinity vs. Other Bromodomains
3-Bromo-5-cyclopropylpyridin-2-amine demonstrates measurable but modest binding to the human BRPF1 bromodomain, with a dissociation constant (Kd) of 20,000 nM (20 μM) as determined by BROMOscan assay [1]. This affinity, while weak, serves as a validated starting point for fragment-based drug discovery (FBDD) or scaffold optimization. Crucially, the compound exhibits no significant binding to other therapeutically relevant bromodomains, including TRIM24 and the first bromodomain of BRD4 (BD1), where Kd values exceed 100,000 nM (>100 μM) [1]. This profile, while not potent, indicates a level of target preference for BRPF1 over certain related epigenetic reader domains, providing a measurable foundation for structure-based optimization.
| Evidence Dimension | Binding Affinity (Kd) to Human Bromodomains |
|---|---|
| Target Compound Data | BRPF1 Kd = 20,000 nM; TRIM24 Kd > 100,000 nM; BRD4 BD1 Kd > 100,000 nM |
| Comparator Or Baseline | Baseline: BRPF1 binding vs. non-binding to TRIM24 and BRD4 BD1 |
| Quantified Difference | At least 5-fold preference for BRPF1 over TRIM24 and BRD4 BD1 (lower limit estimate based on >100 μM data) |
| Conditions | BROMOscan assay with human partial length BRPF1 (E627-G740), TRIM24-phd-bromo (P790-P977), and BRD4 BD1 (N44-E168) expressed in E. coli, 1 hr incubation. |
Why This Matters
This data provides a verifiable binding affinity (Kd) for a specific epigenetic target, establishing a quantitative benchmark for SAR and differentiating the compound's activity from its lack of binding to other common bromodomain counterscreens.
- [1] BindingDB. (n.d.). BDBM50468549 (CHEMBL4291772) Binding Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50468549 View Source
